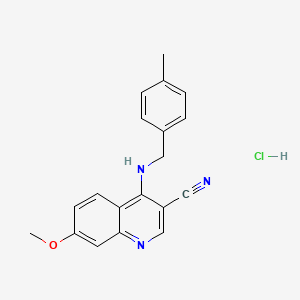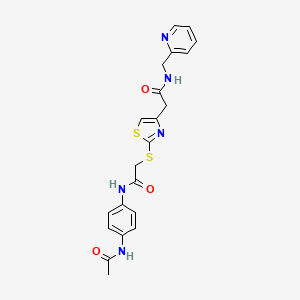
7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride, also known as Clioquinol, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. This compound has been used in various scientific research applications, including as an antifungal and antibacterial agent, as well as a potential treatment for Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride is not fully understood. However, it is thought to work by disrupting the function of enzymes that are essential for the survival of microorganisms. In addition, this compound has been shown to inhibit the formation of amyloid beta, which is thought to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms, reduce the levels of amyloid beta, and decrease inflammation. In addition, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride in lab experiments is that it has been extensively studied and its properties are well understood. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride. One area of interest is the development of new analogs of this compound that may have improved properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of Alzheimer's disease. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride involves the reaction of 7-methoxyquinoline-3-carbonitrile with 4-methylbenzylamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to produce the hydrochloride salt of this compound.
Applications De Recherche Scientifique
7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride has been studied for its potential use as an antifungal and antibacterial agent. It has been shown to be effective against a wide range of microorganisms, including Candida albicans, Staphylococcus aureus, and Escherichia coli. In addition, this compound has been investigated as a potential treatment for Alzheimer's disease. Studies have shown that this compound can reduce the levels of amyloid beta, a protein that is associated with the development of Alzheimer's disease.
Propriétés
IUPAC Name |
7-methoxy-4-[(4-methylphenyl)methylamino]quinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O.ClH/c1-13-3-5-14(6-4-13)11-22-19-15(10-20)12-21-18-9-16(23-2)7-8-17(18)19;/h3-9,12H,11H2,1-2H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGRBDMMEILPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=CC(=CC3=NC=C2C#N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B2643114.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2643117.png)
![(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643118.png)

![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2643121.png)

![N-Methyl-N-[2-oxo-2-[(1-propan-2-ylpyrazol-4-yl)amino]ethyl]prop-2-enamide](/img/structure/B2643123.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2643124.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2643132.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643134.png)
![ethyl 4-{2-cyano-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}-1H-pyrazole-5-carboxylate](/img/structure/B2643136.png)
